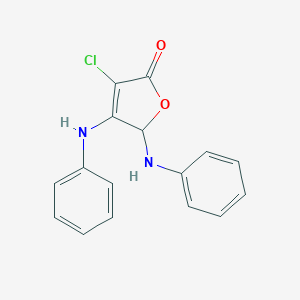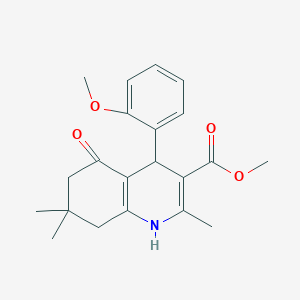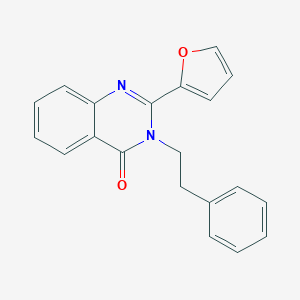
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one, also known as Furan-2-yl-phenethyl-quinazolinone (FPQ), is a synthetic compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. FPQ belongs to the class of quinazolinone derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of FPQ is not fully understood. However, it has been suggested that FPQ exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
FPQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. FPQ has also been found to modulate certain signaling pathways in the body, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FPQ is its wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of FPQ is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on FPQ. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the exact mechanism of action of FPQ and identifying its molecular targets. Additionally, further studies could be conducted to evaluate the safety and efficacy of FPQ in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of FPQ involves the condensation of 2-furylcarboxaldehyde and 3-phenethyl-2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained after purification.
Applications De Recherche Scientifique
FPQ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. FPQ has also been studied for its potential use as an anti-tumor agent and has shown promising results in preclinical studies.
Propriétés
Nom du produit |
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(furan-2-yl)-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-16-9-4-5-10-17(16)21-19(18-11-6-14-24-18)22(20)13-12-15-7-2-1-3-8-15/h1-11,14H,12-13H2 |
Clé InChI |
ZFIMKOHGGKYLGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Synonymes |
3-phenethyl-2-furan-2-yl-3H-quinazolin-4-one NPS-53574 NPS53574 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
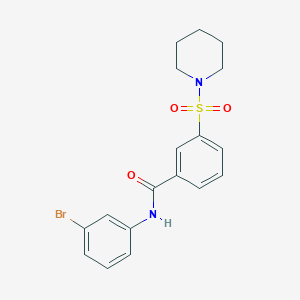
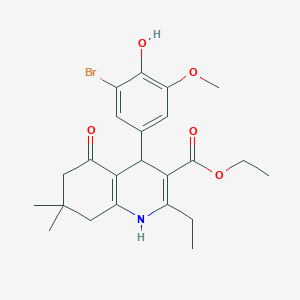
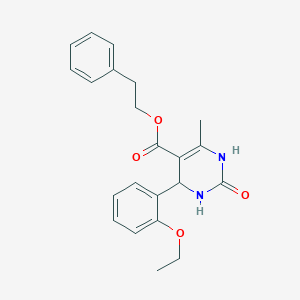
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
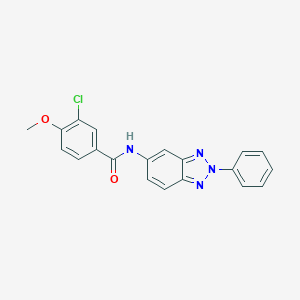
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
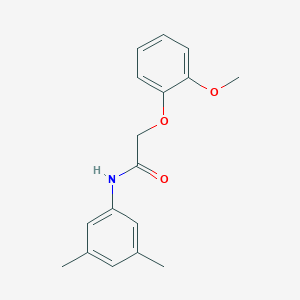
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
